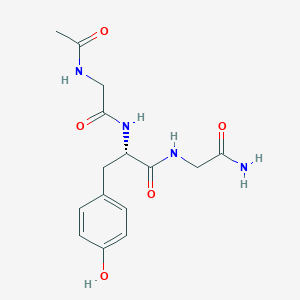

N-Acetylglycyl-L-tyrosylglycinamide

Description

N-Acetylglycyl-L-tyrosylglycinamide (hypothetical structure: Ac-Gly-Tyr-Gly-NH₂) is a synthetic tripeptide derivative featuring an acetylated N-terminal glycine, a central tyrosine residue, and a C-terminal glycinamide. The tyrosine moiety may confer antioxidant or signaling properties, while the acetyl and amide termini enhance stability against proteolytic degradation.

Properties

CAS No. |

52134-68-6 |

|---|---|

Molecular Formula |

C15H20N4O5 |

Molecular Weight |

336.34 g/mol |

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C15H20N4O5/c1-9(20)17-8-14(23)19-12(15(24)18-7-13(16)22)6-10-2-4-11(21)5-3-10/h2-5,12,21H,6-8H2,1H3,(H2,16,22)(H,17,20)(H,18,24)(H,19,23)/t12-/m0/s1 |

InChI Key |

RXCSBAADIZRCNZ-LBPRGKRZSA-N |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of N-Acetylglycyl-L-tyrosylglycinamide may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in purification methods, such as preparative HPLC, enable the large-scale production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycyl-L-tyrosylglycinamide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone, which may further react to form melanin-like compounds.

Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the compound.

Substitution: The acetyl group or other functional groups can be substituted with different chemical moieties to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

Reduction: Reducing agents such as sodium borohydride or dithiothreitol can be used.

Substitution: Various reagents, including acyl chlorides and amines, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue may yield dopaquinone, while reduction of peptide bonds may result in smaller peptide fragments.

Scientific Research Applications

N-Acetylglycyl-L-tyrosylglycinamide has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.

Biology: Researchers use it to investigate peptide-protein interactions and enzymatic processes.

Medicine: The compound is explored for its potential therapeutic effects, including its role in drug delivery systems and as a bioactive peptide.

Industry: It finds applications in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Acetylglycyl-L-tyrosylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylated glycine and tyrosine residues may play a role in binding to these targets, influencing biological pathways. For instance, the tyrosine residue can participate in phosphorylation reactions, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N-Acetylglycyl-L-tyrosylglycinamide and analogous compounds:

Key Research Findings

Synthesis and Stability :

- N-Acetylglycylglycine () is synthesized via straightforward acetylation of glycine, serving as a model for studying peptide bond stability. In contrast, longer peptides like N-acetyl-L-tyrosyl-L-isoleucylglycyl-L-seryl-N-methyl () require advanced solid-phase synthesis, with yields influenced by side-chain protection strategies .

- The presence of tyrosine in N-Acetylglycyl-L-tyrosylglycinamide may confer UV-dependent stability challenges, as observed in tyrosine-containing reference standards (e.g., N-Acetyl-L-Tryptophan requires 4°C storage to prevent degradation) .

For example, N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl... () shows structural motifs similar to opioid peptides, suggesting possible bioactivity . Simpler compounds like N-Acetylglycylglycine lack receptor-targeting residues, limiting their use to metabolic pathway studies .

Industrial and Pharmaceutical Relevance :

- N-Acetylglycinamide (CAS 2620-63-5, ) is used in polymer and agrochemical manufacturing, highlighting the industrial utility of acetylated glycine derivatives .

- Complex peptides like N2-Acetyl-L-lysyl-L-tyrosyl-L-valyl... () are niche research tools, likely investigating hormone analogs or enzyme substrates due to their multi-residue sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.